Meperidine-D4.HCl (Pethidine-D4.HCl)
Description
Contextualizing Isotopically Labeled Compounds in Advanced Chemical Biology
Isotopically labeled compounds are molecules in which one or more atoms have been replaced by an isotope of that same element. fda.gov Isotopes are variants of a particular chemical element which differ in neutron number, and consequently in nucleon number (mass number), but have the same number of protons in each atom. fda.gov While the chemical properties of isotopes of an element are nearly identical, the difference in mass can be detected by analytical instrumentation, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. google.com
In the field of advanced chemical biology, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are widely utilized as tracers. drugbank.com These non-radioactive isotopes allow researchers to track the metabolic fate of a molecule within a biological system, elucidating metabolic pathways, reaction kinetics, and the bioavailability of drugs and other xenobiotics. sciex.comnih.gov The ability to trace the journey of a compound through complex biological matrices provides invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. google.com This understanding is fundamental to the development of new therapeutic agents and for comprehending the biochemical basis of diseases.
Fundamental Principles of Deuterium Substitution in Pharmacological Research
Deuterium substitution, or deuteration, is a specific type of isotopic labeling where one or more hydrogen atoms in a molecule are replaced by deuterium. drugbank.com This seemingly minor structural modification can have profound effects on the pharmacological properties of a compound. oup.com The fundamental principle underlying these effects is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H). drugbank.com
In pharmacological research, this increased bond strength is of particular interest because the cleavage of C-H bonds is often a rate-limiting step in the metabolism of drugs by enzymes such as the cytochrome P450 (CYP450) family. nih.govnih.gov By strategically replacing hydrogen atoms at sites of metabolic activity with deuterium, the rate of metabolism can be slowed down. This can lead to several potential advantages, including:
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. By altering the metabolic pathway, deuteration can potentially reduce the generation of these harmful metabolites. pfizermedical.com
Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations for longer periods, the efficacy of a drug may be improved, potentially allowing for lower or less frequent dosing. oup.com
It is this ability to fine-tune the metabolic profile of a drug that has made deuterium substitution a significant strategy in modern drug discovery and development.
Role of Meperidine-D4.HCl as a Reference Standard in Analytical Science
Meperidine-D4.HCl, a deuterated analog of the synthetic opioid meperidine (also known as pethidine), serves a critical function as a certified reference material (CRM) and internal standard in analytical science. nih.govresearchgate.netcaymanchem.com Its primary application is in the quantitative analysis of meperidine in biological samples, such as urine, serum, and plasma, using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net
In these analytical methods, a known quantity of Meperidine-D4.HCl is added to the sample containing the unknown quantity of meperidine. Because Meperidine-D4.HCl is chemically almost identical to meperidine, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to its higher mass (resulting from the four deuterium atoms), it can be distinguished from the non-deuterated meperidine by the mass spectrometer.
This allows Meperidine-D4.HCl to serve as a reliable internal standard, correcting for any loss of the analyte during sample processing and for variations in instrument response. drugbank.com The use of a stable isotope-labeled internal standard like Meperidine-D4.HCl is considered the gold standard for quantitative mass spectrometry, ensuring the accuracy and precision of the analytical results. This is of paramount importance in fields such as:
Forensic Toxicology: For the accurate determination of meperidine levels in cases of suspected drug abuse or overdose.
Clinical Toxicology: To monitor patient compliance with prescribed meperidine and to investigate potential toxicity.
Pharmacokinetic Studies: To precisely measure the concentration of meperidine in biological fluids over time.
The availability of Meperidine-D4.HCl as a certified reference material ensures that laboratories can perform these critical analyses with a high degree of confidence in the quality and reliability of their results.
Interactive Data Tables
Chemical Properties of Meperidine-D4.HCl
| Property | Value | Source |
| Chemical Name | 1-methyl-4-phenyl-4-piperidine-d4-carboxylic acid, ethyl ester, monohydrochloride | nih.gov |
| Synonyms | Pethidine-D4.HCl | caymanchem.com |
| Molecular Formula | C₁₅H₁₇D₄NO₂ · HCl | caymanchem.com |
| Molecular Weight | 287.8 g/mol | caymanchem.com |
| CAS Number | 2748469-74-9 | caymanchem.com |
Pharmacokinetic Parameters of Meperidine (Pethidine) in Humans
| Parameter | Value | Source |
| Bioavailability (Oral) | 50-60% | drugbank.com |
| Protein Binding | 60-80% | drugbank.com |
| Metabolism | Hepatic (primarily by CYP3A4 and CYP2B6) | nih.gov |
| Metabolites | Normeperidine, Meperidinic Acid, Normeperidinic Acid | waters.com |
| Elimination Half-life | 3-8 hours | nih.gov |
| Excretion | Renal | nih.gov |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H22ClNO2 |
|---|---|
Molecular Weight |
287.82 g/mol |
IUPAC Name |
ethyl 3,3,5,5-tetradeuterio-1-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H/i9D2,10D2; |
InChI Key |
WCNLCIJMFAJCPX-PQDNHERISA-N |
Isomeric SMILES |
[2H]C1(CN(CC(C1(C2=CC=CC=C2)C(=O)OCC)([2H])[2H])C)[2H].Cl |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Advanced Synthetic Strategies and Isotopic Labeling of Meperidine D4.hcl
Methodological Approaches for Deuterium (B1214612) Incorporation in Organic Synthesis
The introduction of deuterium into organic molecules is a fundamental process in the synthesis of isotopically labeled compounds. Several methodologies can be employed for this purpose, with the choice of method depending on the target molecule's structure and the desired position of the deuterium labels.
One common approach is catalytic hydrogen-deuterium (H/D) exchange , where a catalyst facilitates the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). researchgate.net Transition metal catalysts, including platinum, palladium, and rhodium, are often utilized for this purpose. nih.gov For piperidine (B6355638) derivatives like meperidine, catalytic H/D exchange can be a viable method to introduce deuterium at specific positions.
Another strategy involves the reduction of a suitable precursor with a deuterated reducing agent . For instance, the reduction of a pyridinium (B92312) salt or a tetrahydropyridine (B1245486) derivative using a deuterium source like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium atoms into the piperidine ring. nih.gov
Chemo-enzymatic methods represent a more advanced and highly selective approach. These methods utilize enzymes to catalyze specific deuteration reactions, often with high regio- and stereoselectivity. For example, ene-reductases can be used in cascade reactions to produce stereo-defined deuterated piperidines. google.comnih.gov
Precursor Chemistry and Reaction Pathways for Meperidine-D4.HCl Synthesis
The synthesis of Meperidine-D4.HCl typically involves a multi-step process starting from precursors that can be selectively deuterated. While specific proprietary methods may vary, a general synthetic approach can be inferred from the known synthesis of meperidine and general deuteration techniques.
A plausible pathway could start with a precursor that allows for the introduction of deuterium at the 3 and 5 positions of the piperidine ring. One of the original syntheses of meperidine involves the condensation of phenylacetonitrile (B145931) with a bis-(β-chloroethyl)methylamine. google.com A modification of this route could employ a deuterated version of one of the precursors.
A more direct approach would be the catalytic reduction of a corresponding unsaturated precursor, such as a dihydropyridine (B1217469) or pyridine (B92270) derivative, in the presence of deuterium gas. For example, the reduction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) or a related precursor with deuterium gas (D₂) over a suitable catalyst (e.g., Palladium on carbon) would lead to the incorporation of four deuterium atoms across the 3 and 5 positions of the piperidine ring.
The final step in the synthesis is the formation of the hydrochloride salt by treating the deuterated meperidine base with hydrochloric acid.
Table 1: Potential Precursors for Meperidine-D4.HCl Synthesis
| Precursor Name | Role in Synthesis |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Unsaturated precursor for catalytic deuteration with D₂ gas. |
| Deuterated bis-(β-chloroethyl)methylamine | Deuterated starting material for condensation reaction. |
| Deuterated reducing agents (e.g., NaBD₄, LiAlD₄) | For the reduction of a suitable keto or unsaturated precursor. |
Spectroscopic and Chromatographic Techniques for Deuterated Isotopologue Characterization
The successful synthesis of Meperidine-D4.HCl requires rigorous characterization to confirm its structure and isotopic labeling. This is achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The ¹H NMR spectrum of Meperidine-D4.HCl would be expected to show the absence of signals corresponding to the protons at the 3 and 5 positions of the piperidine ring, which are present in the spectrum of unlabeled meperidine. The remaining proton signals (on the methyl group, ethyl group, and the phenyl ring) would be observable.
¹³C NMR: The ¹³C NMR spectrum would show signals for all carbon atoms. The carbons at positions 3 and 5, being bonded to deuterium, would exhibit a characteristic triplet multiplicity due to C-D coupling, and their chemical shifts might be slightly different compared to the unlabeled compound.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the incorporation of deuterium. The molecular ion peak ([M+H]⁺) for Meperidine-D4.HCl would be observed at a mass-to-charge ratio (m/z) that is four units higher than that of unlabeled meperidine due to the four deuterium atoms. For instance, if the monoisotopic mass of meperidine is approximately 247.16 g/mol , the mass of Meperidine-D4 would be around 251.18 g/mol . cerilliant.comsigmaaldrich.com The fragmentation pattern in the mass spectrum can also provide structural information and confirm the location of the deuterium labels.
Chromatographic Techniques:
Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) is a widely used technique for the analysis of meperidine and its deuterated analogue. nih.govnih.gov Meperidine-D4.HCl serves as an excellent internal standard in GC-MS assays, co-eluting with the unlabeled meperidine but being distinguishable by its higher mass.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of meperidine. nih.gov Similar to GC, when coupled with a mass spectrometer (LC-MS), it allows for the simultaneous analysis of meperidine and Meperidine-D4.HCl.
Table 2: Key Analytical Techniques for Meperidine-D4.HCl Characterization
| Technique | Information Provided |
| ¹H NMR | Confirmation of deuterium incorporation at specific positions. |
| ¹³C NMR | Structural confirmation and observation of C-D coupling. |
| Mass Spectrometry (MS) | Determination of molecular weight and isotopic enrichment. |
| Gas Chromatography (GC) | Separation and quantification. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification. |
Analytical Procedures for Isotopic Purity and Enrichment Assessment
The utility of Meperidine-D4.HCl as an internal standard is critically dependent on its isotopic purity and the accurate determination of its isotopic enrichment. Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms, while isotopic enrichment is the percentage of a specific isotopic label at a given atomic position.
Mass Spectrometry-Based Assessment: High-resolution mass spectrometry (HRMS) is the preferred method for determining isotopic purity and enrichment. The procedure generally involves the following steps:
Acquisition of Mass Spectra: The mass spectrum of the Meperidine-D4.HCl sample is acquired, showing the distribution of isotopologues (molecules with different numbers of deuterium atoms).
Correction for Natural Isotope Abundance: The raw peak intensities in the mass spectrum are corrected for the natural abundance of isotopes (e.g., ¹³C). This is a crucial step to avoid overestimation of the lower-mass isotopologues.
Calculation of Isotopic Purity: After correction, the isotopic purity is calculated by determining the relative abundance of the D4 isotopologue compared to the sum of all meperidine isotopologues (D0, D1, D2, D3, D4, etc.).
The formula for calculating the percentage of a specific isotopologue (e.g., D4) is:
% D4 = (Corrected Intensity of D4 Peak / Sum of Corrected Intensities of all Isotopologue Peaks) * 100
Validation of Analytical Procedures: The analytical methods used to assess isotopic purity must be validated to ensure their accuracy and reliability. Validation typically includes demonstrating the method's linearity, precision, accuracy, and specificity. rjptonline.org This can be achieved by analyzing a series of known mixtures of the labeled and unlabeled compound or by using certified reference materials when available.
Sophisticated Analytical Methodologies Employing Meperidine D4.hcl As an Internal Standard
Mass Spectrometric Applications in Chemical and Biological Systems
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. scispace.com When coupled with chromatographic separation methods, it provides exceptional sensitivity and selectivity for the identification and quantification of chemical compounds. In the context of drug analysis, Meperidine-D4.HCl is frequently employed as an internal standard to enhance the accuracy of MS-based quantification.
Principles and Applications of Liquid Chromatography-Mass Spectrometry (LC-MS)
Principles: Liquid chromatography-mass spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. scispace.comnews-medical.net In LC, a sample is dissolved in a mobile phase and passed through a stationary phase packed in a column. chromatographyonline.com Different components of the sample interact with the stationary phase to varying degrees, causing them to separate and elute from the column at different times. chromatographyonline.com The eluent from the LC column is then introduced into the mass spectrometer. scispace.com The molecules are ionized, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting ions are separated by the mass analyzer based on their m/z ratio. creative-proteomics.com This combination allows for the effective separation and sensitive detection of a wide range of compounds, including those that are non-volatile or thermally unstable, making it highly suitable for pharmaceutical and bioanalytical applications. nih.gov
Applications: LC-MS is extensively used in forensic toxicology, clinical chemistry, and pharmaceutical analysis for the detection and quantification of drugs and their metabolites in biological matrices such as blood, urine, and oral fluid. chromatographyonline.comnih.govoup.com The high sensitivity and selectivity of LC-MS make it ideal for analyzing complex samples where target analytes are present at low concentrations. nih.govoup.com In the analysis of opioids like pethidine, Meperidine-D4.HCl is used as an internal standard to correct for variations in sample preparation and instrument response. cerilliant.comnih.gov For instance, a study on the determination of pethidine in human plasma utilized LC-MS with an internal standard to achieve a lower limit of quantification (LLOQ) of 4 ng/mL. nih.gov The use of a deuterated internal standard is crucial for controlling matrix effects, which can suppress or enhance the ionization of the target analyte, thereby affecting the accuracy of quantification. oup.com
Principles and Applications of Gas Chromatography-Mass Spectrometry (GC-MS)
Principles: Gas chromatography-mass spectrometry (GC-MS) is another powerful hybrid analytical technique that pairs the separation power of gas chromatography with the detection capabilities of mass spectrometry. chromatographyonline.comnih.gov This method is suitable for volatile and thermally stable compounds. cerilliant.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the sample is transported through the column by an inert carrier gas (mobile phase). osti.gov Compounds are separated based on their boiling points and interaction with the stationary phase lining the column. osti.gov Upon exiting the column, the separated components enter the mass spectrometer, where they are typically ionized by electron impact (EI). chromatographyonline.com The resulting ions are then separated by their mass-to-charge ratio, providing a unique mass spectrum for each compound that acts as a "molecular fingerprint." chromatographyonline.comnih.gov
Applications: GC-MS is considered a "gold standard" in forensic substance identification and is widely used for drug detection, including opioids, in various biological samples. nih.govplos.org For many compounds, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. oup.com Meperidine-D4.HCl is an applicable internal standard for the quantification of meperidine in urine, serum, or plasma by GC-MS in applications such as clinical toxicology and forensic analysis. nih.gov A capillary GC-MS method using 3,3,5,5-[2H4]-meperidine as an internal standard was developed for the analysis of meperidine, demonstrating high linearity and precision. nih.gov The use of a deuterated internal standard is essential to ensure accurate quantification by accounting for any analyte loss during the extraction and derivatization steps. scispace.com
| Parameter | Description | Reference |
|---|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., (5% phenyl) methylpolysiloxane) | nih.gov |
| Carrier Gas | Helium or Hydrogen | nih.govosti.gov |
| Ionization Mode | Electron Impact (EI) | chromatographyonline.comnih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | oup.comcerilliant.com |
| Derivatization | Often required for opioids (e.g., silylation, acylation) | creative-proteomics.comoup.com |
| Internal Standard | Deuterated analog (e.g., Meperidine-D4) | nih.govnih.gov |
Advanced Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) for Enhanced Selectivity and Sensitivity
Principles: Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis. In a typical setup, such as a triple quadrupole mass spectrometer, the first quadrupole (Q1) is used to select a specific precursor ion (e.g., the molecular ion of the analyte). This selected ion is then passed into the second quadrupole (Q2), which functions as a collision cell. Here, the ion is fragmented by collision-induced dissociation (CID) with an inert gas. The resulting fragment ions, or product ions, are then analyzed by the third quadrupole (Q3). oup.comnih.gov This process, known as multiple reaction monitoring (MRM), is highly specific because it monitors a unique transition from a precursor ion to a product ion. nih.govoup.com
Applications: The use of LC-MS/MS and GC-MS/MS provides significantly enhanced selectivity and sensitivity compared to single-stage MS methods. sciex.comacs.org This is particularly advantageous in bioanalysis, where complex matrices can cause significant interference. scispace.com By monitoring specific precursor-to-product ion transitions, the chemical noise from the matrix is effectively filtered out, leading to lower limits of detection and more reliable quantification. sciex.com
Meperidine-D4.HCl is commonly used as an internal standard in LC-MS/MS and GC-MS/MS methods for the analysis of pethidine. cerilliant.com A sensitive LC-MS/MS method for determining pethidine in human plasma was developed using MRM, which allowed for a quantification range of 4–2000 ng/mL. nih.gov Similarly, a GC-MS/MS method for pethidine in body fluids demonstrated detection limits as low as 0.5 ng/ml. nih.gov The specificity of monitoring unique MRM transitions for both the analyte and its deuterated internal standard is a powerful technique for unambiguous and precise quantification. chromatographyonline.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Pethidine | 248.1 | 174.2 | oup.com |
| Norpethidine (Metabolite) | 234.2 | 160.0 | oup.com |
| Cetirizine (Internal Standard) | 389.2 | 201.1 | oup.com |
Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis
Principles: Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving the highest level of accuracy and precision in quantitative analysis. mdpi.comnih.gov The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard), such as Meperidine-D4.HCl, to the sample. osti.gov The isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during extraction, purification, and analysis. osti.govepa.gov After allowing the labeled standard to equilibrate with the endogenous analyte in the sample, the ratio of the non-labeled analyte to the labeled standard is measured by mass spectrometry. osti.gov Because the amount of the labeled standard added is known precisely, the concentration of the original analyte in the sample can be calculated with high accuracy, as the ratio measurement is independent of sample recovery. epa.gov
Applications: IDMS is considered a primary reference method and is used to certify reference materials and to develop highly accurate clinical and forensic assays. mdpi.comnih.gov In quantitative bioanalysis, the use of stable isotope-labeled internal standards like Meperidine-D4.HCl in conjunction with LC-MS or GC-MS is an application of the IDMS principle. cerilliant.comnih.gov This approach effectively corrects for both analyte loss during sample processing and matrix-induced variations in ionization efficiency. mdpi.com For example, the quantitative analysis of opioids in urine often employs stable isotope-labeled internal standards to ensure accurate results, which is a cornerstone of the IDMS technique. nih.gov This methodology is crucial for applications requiring high accuracy, such as therapeutic drug monitoring, pharmacokinetic studies, and reference measurement procedures.
Method Validation Frameworks for Quantitative Bioanalysis with Deuterated Analogs
Principles: For quantitative bioanalytical methods to be considered reliable and fit for purpose, they must undergo a rigorous validation process. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide detailed guidance on the parameters that need to be assessed. fda.govfda.gov A full validation for a chromatographic method should typically include the evaluation of selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carryover, dilution integrity, and stability. fda.gov
Applications: When using deuterated analogs like Meperidine-D4.HCl as internal standards, the validation process ensures that the method is robust and the results are accurate. Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the internal standard and potential metabolites. fda.govoutsourcedpharma.com
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels on different days. fda.govregulations.gov For example, a validated LC-MS/MS method for pethidine showed inter-day and intra-day precision of less than 7% and accuracy within 95.9–106.5%. nih.gov
Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and internal standard. The use of a stable isotope-labeled internal standard like Meperidine-D4.HCl is the most effective way to compensate for matrix effects. ojp.gov
Stability: The stability of the analyte in the biological matrix must be evaluated under various storage and processing conditions (e.g., freeze-thaw cycles, short-term room temperature stability). uc.pt
| Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ). | fda.govregulations.gov |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). | fda.govregulations.gov |
| Selectivity | No significant interference at the retention time of the analyte and IS in blank matrix. | fda.govoutsourcedpharma.com |
| Matrix Effect | The CV of the matrix factor across different lots of matrix should be ≤15%. | fda.gov |
| Recovery | Should be consistent, precise, and reproducible. | fda.gov |
Chromatographic Separation Techniques in Conjunction with Mass Spectrometry
The effectiveness of mass spectrometric analysis is heavily reliant on the quality of the preceding chromatographic separation. The choice of chromatographic technique depends on the physicochemical properties of the analyte.
Reversed-Phase (RP) Chromatography: This is the most common mode of liquid chromatography used in pharmaceutical and bioanalysis. taylorfrancis.commdpi.com It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. mdpi.com Polar compounds elute first, while nonpolar compounds are retained longer. RP-HPLC is well-suited for the separation of a wide range of drugs, including opioids like pethidine. sielc.comnih.gov A typical mobile phase for the LC-MS analysis of pethidine might consist of acetonitrile (B52724) and water with a modifier like formic acid to improve peak shape and ionization efficiency. nih.govsielc.com The separation of various opioids is critical, especially for isobaric compounds (compounds with the same nominal mass), where chromatographic resolution is essential for correct identification and quantification. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for the analysis of highly polar and charged compounds that are poorly retained by reversed-phase columns. nih.govchromatographyonline.com It employs a polar stationary phase (like silica) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. youtube.com A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. youtube.com HILIC is particularly advantageous when coupled with MS because the high organic content of the mobile phase facilitates efficient desolvation and ionization, often leading to enhanced sensitivity. chromatographyonline.comyoutube.com This technique is increasingly used for the analysis of polar drugs and metabolites, offering an orthogonal separation mechanism to RP-LC. nih.gov
High-Performance Liquid Chromatography (HPLC) as a Preparative and Analytical Tool
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of compounds in various mixtures. When coupled with detectors like mass spectrometry (MS), it provides high sensitivity and specificity. In the analysis of meperidine (pethidine), the use of a stable isotope-labeled internal standard such as Meperidine-D4.HCl is essential for achieving precise and accurate quantification. cerilliant.comcaymanchem.com
The fundamental principle involves adding a known quantity of Meperidine-D4.HCl to the sample before preparation and analysis. Since Meperidine-D4.HCl is chemically almost identical to meperidine, it behaves similarly during extraction, separation, and detection. Any procedural variations that affect the analyte will correspondingly affect the internal standard. By measuring the ratio of the analyte's response to the internal standard's response, analysts can correct for these variations.
Research has established various HPLC methods for meperidine quantification where an internal standard is crucial. For instance, a typical HPLC system for pethidine analysis might employ an octadecylsilanized silica gel column and a mobile phase consisting of an acetonitrile and buffer solution, such as sodium lauryl sulfate (B86663) in diluted phosphoric acid. nihs.go.jp Detection is often performed using UV or mass spectrometry. nihs.go.jpnih.gov The use of Meperidine-D4.HCl is particularly advantageous in LC-MS methods, as it co-elutes with the unlabeled meperidine but is distinguishable by its higher mass, allowing for precise correction of instrumental variability. caymanchem.comnih.gov
Table 1: Example HPLC Parameters for Pethidine Analysis This table is a composite representation of typical conditions and does not represent a single specific study.
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Octadecylsilanized silica gel (C18), ~4-5 µm particle size, ~15 cm length | Separates pethidine from other components in the sample matrix based on its hydrophobicity. nihs.go.jpnih.gov |
| Mobile Phase | Acetonitrile/Buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) | Controls the elution of the analyte and internal standard from the column. nihs.go.jpnih.gov |
| Flow Rate | Adjusted to achieve optimal separation and retention time (e.g., ~1.5 mL/min) | Ensures consistent and reproducible chromatography. nih.gov |
| Column Temp. | Maintained at a constant temperature (e.g., 40°C) | Prevents fluctuations in retention time. nihs.go.jp |
| Detector | Mass Spectrometry (MS/MS) or Ultraviolet (UV) | Provides sensitive and specific detection of both meperidine and Meperidine-D4.HCl. nihs.go.jpnih.gov |
| Internal Std. | Meperidine-D4.HCl | Corrects for variations in sample preparation and instrument response. caymanchem.com |
Integration of Solid-Phase Extraction (SPE) in Sample Preparation
Biological samples such as urine, plasma, and blood are complex matrices containing numerous substances that can interfere with analysis. nih.govnih.gov Solid-Phase Extraction (SPE) is a widely used sample preparation technique designed to remove these interferences and concentrate the analyte of interest before chromatographic analysis. thermofisher.com The integration of SPE is a critical step in methods utilizing Meperidine-D4.HCl for the quantification of meperidine.
The SPE process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. youtube.com For opioid analysis, including meperidine, from biological fluids, polymeric reversed-phase or cation-exchange sorbents are commonly used. nih.govfishersci.ca
Meperidine-D4.HCl is added to the biological sample before the SPE process begins. This ensures that any loss of the target analyte (meperidine) during the extraction and cleanup phases is mirrored by a proportional loss of the internal standard. For example, in a method for analyzing opioids in urine, samples are first diluted and then loaded onto an SPE cartridge. fishersci.ca After washing the cartridge to remove matrix components, the analytes, including meperidine and Meperidine-D4.HCl, are eluted with an organic solvent. nih.govfishersci.ca The resulting cleaner extract is then evaporated and reconstituted in a suitable solvent for HPLC analysis. nih.gov This process significantly reduces matrix complexity, leading to more reliable chromatographic results. nih.govthermofisher.com
Table 2: Typical Solid-Phase Extraction Protocol for Meperidine in Biological Fluid This table outlines a generalized SPE procedure.
| Step | Description | Solvents/Reagents |
|---|---|---|
| 1. Sample Pre-treatment | The biological sample (e.g., urine) is diluted, and a known amount of Meperidine-D4.HCl is added. fishersci.ca | Dilution with an acidic solution (e.g., 1% formic acid in water). fishersci.ca |
| 2. Conditioning | The SPE sorbent (e.g., cation-exchange or polymeric) is activated to ensure proper retention of the analyte. | Methanol followed by water or buffer. fishersci.ca |
| 3. Loading | The pre-treated sample is passed through the SPE cartridge. Meperidine and Meperidine-D4.HCl are retained on the sorbent. | Pre-treated sample. |
| 4. Washing | The cartridge is washed to remove endogenous interferences while the analytes remain bound to the sorbent. | Water and/or a weak organic solvent solution. nih.gov |
| 5. Elution | A solvent is used to disrupt the interaction between the analytes and the sorbent, releasing them for collection. | Methanol or a mixture containing ammonia. nih.govfishersci.ca |
Mechanistic Insights into Internal Standard Functionality
Amelioration of Matrix Effects in Complex Biological Samples
Matrix effects are a significant source of error in quantitative analysis, particularly in LC-MS. nih.gov These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements. nih.govnih.gov
Meperidine-D4.HCl is an ideal internal standard for mitigating these effects. Because its chemical structure and physicochemical properties are nearly identical to the unlabeled meperidine, it experiences the same matrix-induced ion suppression or enhancement. nih.gov Both the analyte and the internal standard co-elute from the HPLC column and enter the mass spectrometer ion source at the same time. nih.gov If a matrix component suppresses the meperidine signal by 20%, it will also suppress the Meperidine-D4.HCl signal by approximately 20%.
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. Since both are affected proportionally by matrix effects, the ratio remains constant and accurate, effectively canceling out the interference. nih.gov This normalization process is crucial for obtaining reliable quantitative data from complex biological samples like plasma and urine, where matrix components are abundant. nih.govnih.gov
Contribution to Analytical Accuracy, Precision, and Reproducibility
Accuracy refers to how close a measured value is to the true value. By correcting for both analyte loss during sample preparation (e.g., incomplete SPE recovery) and systemic variations in instrument response (e.g., matrix effects), Meperidine-D4.HCl ensures that the final calculated concentration is a more accurate reflection of the true amount in the sample. nih.gov
Precision is the measure of how close repeated measurements are to one another. Random variations, such as slight differences in injection volume or fluctuations in detector sensitivity, can decrease precision. Because the internal standard is subject to the same random variations as the analyte, calculating the analyte/internal standard ratio for each measurement corrects for this variability, resulting in a lower relative standard deviation (RSD) and thus higher precision. nih.gov Studies using deuterated internal standards for meperidine analysis have reported high precision, with coefficients of variation (C.V.) often below 6.5%. nih.gov
Reproducibility is the ability of a method to produce the same results over time and between different labs. By compensating for variables that are difficult to control perfectly—such as sample preparation efficiency and instrument drift—the use of Meperidine-D4.HCl makes the analytical method more robust and its results more reproducible. nih.govnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Meperidine-D4.HCl |
| Pethidine-D4.HCl |
| Meperidine |
| Pethidine |
| Acetonitrile |
| Sodium lauryl sulfate |
| Phosphoric acid |
| Methanol |
| Formic acid |
Investigative Studies on Meperidine Metabolism and Deuterium Kinetic Isotope Effects Dkie
In Vitro Metabolic Pathway Elucidation of Meperidine and Deuterated Analogs
In vitro studies using human liver microsomes are fundamental to understanding how a drug is processed in the body. These studies allow for the precise identification of the enzymes involved and the kinetics of the metabolic reactions.
The primary metabolic pathway for meperidine is N-demethylation, which converts it to its active metabolite, normeperidine. nih.govcapes.gov.br This process is almost entirely carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. nih.govcapes.gov.br Extensive in vitro screening of 16 different expressed P450 enzymes has identified three specific isoenzymes as being principally responsible for meperidine's N-demethylation. nih.govcapes.gov.br These are CYP2B6, CYP3A4, and CYP2C19. nih.govuchicago.edu Studies have shown that other isoforms, such as CYP3A5 and CYP2D6, contribute less than 1% to this metabolic process. capes.gov.br The involvement of these specific CYPs highlights the primary routes of meperidine's initial biotransformation and provides a basis for understanding potential drug-drug interactions and individual variability in metabolism. nih.gov
The catalytic efficiencies for meperidine N-demethylation by CYP2B6 and CYP2C19 have been determined, with CYP2B6 showing higher efficiency. nih.gov For CYP3A4, the reaction did not reach saturation even at high substrate concentrations, but its catalytic efficiency could still be estimated from the linear portion of the velocity versus substrate concentration plot. nih.gov
Table 1: Catalytic Efficiency of CYP Isoenzymes in Meperidine N-Demethylation This interactive table summarizes the kinetic parameters for the primary enzymes involved in the N-demethylation of meperidine.
| CYP Isoenzyme | Catalytic Efficiency (kcat/Km) (min⁻¹µM⁻¹) | Notes |
|---|---|---|
| CYP2B6 | 0.31 ± 0.02 | Demonstrates the highest catalytic efficiency among the tested isoenzymes. nih.gov |
| CYP2C19 | 0.17 ± 0.03 | Shows moderate catalytic efficiency. nih.gov |
| CYP3A4 | 0.007 ± 0.002 | Estimated value, as saturation was not reached in the experiment. nih.gov |
Biotransformation is the process by which the body chemically modifies xenobiotics like drugs, typically to render them more water-soluble for easier excretion. nih.govlongdom.orglongdom.org For meperidine, N-demethylation by CYP enzymes is a critical phase I biotransformation reaction. nih.gov By normalizing for the relative abundance of each P450 isoenzyme in the average human liver, the contribution of each enzyme to the total intrinsic clearance of meperidine can be estimated.
Studies have concluded that CYP2B6 is the most significant contributor, accounting for 57% of meperidine's intrinsic clearance. nih.govcapes.gov.br CYP3A4 is responsible for 28%, and CYP2C19 accounts for the remaining 15%. nih.govcapes.gov.br This distribution underscores the importance of CYP2B6 in meperidine metabolism, while also showing that CYP3A4 and CYP2C19 play substantial roles. nih.govcapes.gov.brnih.gov The relative importance of these enzymes can, however, vary between individuals depending on their specific enzyme activity levels. nih.gov
| CYP Isoenzyme | Contribution to Intrinsic Clearance |
|---|---|
| CYP2B6 | 57% nih.govcapes.gov.br |
| CYP3A4 | 28% nih.govcapes.gov.br |
| CYP2C19 | 15% nih.govcapes.gov.br |
Preclinical Pharmacokinetic Research of Meperidine and its Deuterated Variants
Preclinical research, often in animal models, is essential to understand how a drug and its deuterated analogs behave in a whole organism. This research bridges the gap between in vitro findings and potential clinical applications.
Animal models are used to compare the pharmacokinetic profiles of deuterated and non-deuterated compounds. A study on d9-methadone, a deuterated opioid analog, in CD-1 male mice provides a clear example of the effects of deuteration. nih.gov When administered intravenously, d9-methadone showed a 5.7-fold increase in the area under the time-concentration curve (AUC) and a 4.4-fold increase in the maximum plasma concentration (Cmax) compared to standard methadone. nih.gov These findings suggest significantly higher systemic exposure for the deuterated version. nih.gov Such studies are crucial for predicting how the pharmacokinetics of a compound like Meperidine-D4.HCl might differ from its non-deuterated parent.
Table 3: Comparative Pharmacokinetics of Standard vs. Deuterated Opioid in Mice This interactive table illustrates the typical pharmacokinetic changes observed when comparing a non-deuterated drug (Methadone) with its deuterated version (d9-Methadone) in an animal model.
| Parameter | Methadone | d9-Methadone | Fold Change |
|---|---|---|---|
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 5.2x Reduction nih.gov |
| AUC (Area Under the Curve) | - | - | 5.7x Increase nih.gov |
| Cmax (Maximum Concentration) | - | - | 4.4x Increase nih.gov |
The core principle behind using deuterated compounds is the deuterium (B1214612) kinetic isotope effect (DKIE). juniperpublishers.com The bond between a carbon and a deuterium atom (C-D) is stronger than the bond between a carbon and a hydrogen atom (C-H). juniperpublishers.comresearchgate.net Since the cleavage of this bond is often the rate-limiting step in metabolism by CYP450 enzymes, replacing hydrogen with deuterium at a metabolic "soft spot" can slow down the reaction. juniperpublishers.comnih.gov
Theoretical and Experimental Aspects of Deuterium Kinetic Isotope Effects on Enzyme Activity
The substitution of hydrogen with its heavier, stable isotope, deuterium, at a strategic position in a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the deuterium kinetic isotope effect (DKIE), has profound implications for drug design and development, offering a pathway to modulate pharmacokinetic properties. nih.gov The essence of the DKIE lies in the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.com Cleavage of this stronger C-D bond requires more energy and thus can proceed at a slower rate, particularly if this bond-breaking step is the rate-determining step in the metabolic process. nih.gov
The magnitude of the DKIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the rate for the deuterated compound (kD). A kH/kD ratio greater than 1 indicates a "normal" kinetic isotope effect, signifying that the deuterated compound is metabolized more slowly. wikipedia.org The theoretical maximum for a primary DKIE, where the bond to the isotope is broken in the rate-limiting step, is typically around 6 to 8. wikipedia.org However, the observed DKIE in enzymatic reactions is often smaller due to other, non-isotope-sensitive steps in the catalytic cycle that can partially mask the effect. nih.gov
The primary metabolic pathway for meperidine is N-demethylation to its neurotoxic metabolite, normeperidine. This reaction is catalyzed by several cytochrome P450 (CYP) enzymes, with major contributions from CYP2B6, CYP3A4, and CYP2C19. nih.govnih.gov The N-demethylation process involves the cleavage of a C-H bond on the N-methyl group. nih.gov Therefore, the substitution of these hydrogens with deuterium in Meperidine-D4 would be expected to elicit a DKIE, slowing the rate of normeperidine formation.
While specific experimental data on the kinetic isotope effect for the metabolism of Meperidine-D4.HCl was not found in the reviewed literature, the principles of DKIE observed with other drugs metabolized by similar enzymatic pathways provide a strong basis for its expected behavior. For instance, the N-demethylation of other opioids, such as morphine, was one of the earliest examples where a DKIE was reported to slow metabolism. nih.gov
Research Findings on Enzyme Kinetics and DKIE
Numerous studies have explored the theoretical and practical aspects of DKIE in drug metabolism, providing a framework to understand its potential impact on meperidine.
Enzyme-Specific Effects: The magnitude of the observed DKIE can vary depending on the specific enzyme catalyzing the reaction. For example, in the case of the N-demethylation of N,N-dimethylphentermine, intramolecular isotope effects of 1.6 to 2.0 were observed, indicating that the C-H bond cleavage step was partially rate-limiting.
Metabolic Shunting: Deuteration at a primary site of metabolism can sometimes lead to "metabolic shunting," where the metabolic burden shifts to other, non-deuterated positions on the molecule. This can result in an altered metabolite profile, which may or may not be beneficial. nih.gov
Data on Meperidine Metabolism by CYP Isoforms
The following table summarizes kinetic parameters for the N-demethylation of non-deuterated meperidine by the primary contributing CYP enzymes, as determined in studies with human liver microsomes and recombinant enzymes. These data are essential for understanding the baseline metabolism that would be affected by deuteration.
| Enzyme System | Kinetic Parameter | Value |
| Pooled Human Liver Microsomes | Km (μM) | 622 ± 63 |
| Vmax (pmol/min/mg protein) | 1216 ± 152 | |
| Recombinant CYP2B6 | Km (μM) | 423.1 ± 177.5 |
| Recombinant CYP2C19 | Km (μM) | 153.4 ± 38.7 |
| Recombinant CYP2B6 | Vmax/Km (μL/min/pmol P450) | 0.172 |
| Recombinant CYP2C19 | Vmax/Km (μL/min/pmol P450) | 0.191 |
| Data sourced from studies on meperidine N-demethylation. nih.govnih.gov |
Expected Impact of Deuteration on Meperidine Metabolism
Based on the established principles of DKIE and the known metabolic pathway of meperidine, the following effects would be anticipated for Meperidine-D4.HCl:
Reduced Rate of N-demethylation: The primary effect would be a decrease in the rate of conversion of meperidine to normeperidine due to the stronger C-D bonds on the N-methyl group.
Lower Normeperidine Levels: Consequently, plasma concentrations of the neurotoxic metabolite, normeperidine, would likely be lower.
It is crucial to emphasize that without direct experimental studies on Meperidine-D4.HCl, these remain well-founded predictions based on the extensive body of research on deuterium kinetic isotope effects in drug metabolism.
Applications of Meperidine D4.hcl in Forensic Toxicology Research
Development and Validation of Analytical Methods for Forensic Analysis
The development and validation of analytical methods are foundational to generating reliable and legally defensible results in forensic toxicology. researchgate.netashdin.com Meperidine-D4.HCl is instrumental in this process, serving as the internal standard for methods designed to detect and quantify meperidine in various biological specimens. researchgate.netresearchgate.netnih.gov
Analytical methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), are rigorously validated to ensure they are fit for purpose. ashdin.comresearchgate.netedqm.eu Validation assesses several key parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ashdin.comnih.gov For instance, a GC/MS method was developed and validated for the simultaneous determination of meperidine, normeperidine, and other opioids in human plasma, using deuterated analogs as internal standards to ensure accuracy. researchgate.net The validation demonstrated excellent linearity, precision, and accuracy, making the method suitable for both forensic analysis and therapeutic monitoring. researchgate.net
The use of Meperidine-D4.HCl is crucial for compensating for matrix effects, where other substances in a complex biological sample like blood or urine can interfere with the analysis, either suppressing or enhancing the instrument's signal. nih.gov Because the deuterated standard and the target analyte are affected by these matrix effects in nearly identical ways, their ratio remains constant, allowing for accurate quantification. nih.gov Methods have been developed for various matrices, including traditional ones like plasma and urine, as well as alternative specimens like hair, which can provide a longer history of drug use. researchgate.netresearchgate.netoup.com In one study developing a GC-MS method for opioids in hair, the validation showed high extraction efficiency and good precision, demonstrating the method's suitability for routine hair analysis. researchgate.net
The table below presents typical validation parameters for an analytical method using a deuterated internal standard for meperidine quantification.
| Parameter | Typical Result | Description |
| Linearity (r²) | > 0.995 | Measures how well the instrument's response correlates with the concentration of the analyte over a specific range. researchgate.net |
| Accuracy | 85-115% | Indicates how close the measured value is to the true value, often expressed as a percentage of the nominal concentration. researchgate.netnih.gov |
| Precision (%RSD) | < 15% | Describes the closeness of repeated measurements to each other, measured as the relative standard deviation (RSD). researchgate.netnih.gov |
| Limit of Detection (LOD) | 0.1-1.0 ng/mL | The lowest concentration of an analyte that can be reliably distinguished from background noise. researchgate.net |
| Limit of Quantification (LOQ) | 0.5-2.5 ng/mL | The lowest concentration of an analyte that can be accurately and precisely measured. researchgate.netresearchgate.net |
| Extraction Recovery | > 80% | The efficiency of the extraction process in recovering the analyte from the sample matrix. researchgate.net |
Role in the Identification and Confirmation of Opioid Metabolites in Complex Matrices
Beyond quantification, Meperidine-D4.HCl plays a crucial role in the unambiguous identification and confirmation of meperidine and its metabolites in complex biological matrices. oup.com In forensic science, positive identification requires a high degree of scientific certainty, which is often achieved by using at least two different analytical parameters. spectra-analysis.com In mass spectrometry-based methods, these parameters are typically the retention time in the chromatography system and the mass spectrum of the compound. spectra-analysis.com
Meperidine-D4.HCl, as the internal standard, co-elutes with meperidine from the chromatography column. This provides a precise retention time marker. In the mass spectrometer, the deuterated standard fragments in a pattern that is nearly identical to the non-deuterated meperidine, but the resulting ions have a distinct and predictable mass shift. nih.gov For example, if the molecular ion for meperidine is at a mass-to-charge ratio (m/z) of 248.3, the molecular ion for Meperidine-D4 will be at m/z 252.3.
This mass shift is the key to confident identification. By monitoring for the specific mass transitions of both the target analyte and its deuterated internal standard, an analyst can definitively confirm the analyte's identity, even in the presence of interfering substances from the matrix that might have a similar retention time. nih.govoup.com This is because it is extremely unlikely that an interfering compound would have both the same retention time and the same mass spectral fragmentation pattern as the target analyte. The presence of the deuterated standard with its expected retention time and mass shift provides the necessary confirmation. This technique is fundamental to modern drug testing and is applied to a wide range of synthetic opioids, including fentanyl, tramadol, and their metabolites. oup.comaegislabs.com
Structural Characterization and Impurity Profiling of Deuterated Chemical Entities
General Spectroscopic Techniques for Definitive Structural Elucidation
Definitive structural elucidation of Meperidine-D4.HCl relies on a combination of spectroscopic techniques that, together, confirm the molecular structure and the specific locations of the deuterium (B1214612) labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural confirmation of deuterated compounds. fujifilm.com In ¹H NMR, the absence of signals at specific chemical shifts, compared to the spectrum of the non-deuterated analogue (Pethidine), confirms the successful replacement of hydrogen with deuterium. For Meperidine-D4, this would be observed in the piperidine (B6355638) ring protons. Furthermore, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, providing unambiguous evidence of the labeling positions. magritek.com Quantitative NMR (qNMR) can also provide an initial assessment of purity by comparing the signal integrals of the analyte to a certified reference standard. emerypharma.com
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, offering direct evidence of deuteration. The mass spectrum of Meperidine-D4.HCl will show a molecular ion peak that is four mass units higher than that of its non-deuterated counterpart. bertin-bioreagent.com High-resolution mass spectrometry (HRMS) further refines this by providing a highly accurate mass measurement, which can be used to confirm the elemental composition. nih.govelsevierpure.com
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Meperidine (Pethidine) | C₁₅H₂₁NO₂ | 247.1572 |
| Meperidine-D4 | C₁₅H₁₇D₄NO₂ | 251.1824 |
| This interactive table displays the expected monoisotopic masses for the non-deuterated and deuterated forms of the Meperidine free base. |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule. In the context of deuteration, its most significant contribution is the observation of carbon-deuterium (C-D) bond vibrations. The stretching frequency of a C-D bond is significantly lower than that of a C-H bond due to the increased reduced mass of the C-D system. youtube.com This shift provides clear evidence of deuterium incorporation. acs.orgaip.org
| Bond Type | Typical Stretching Frequency (cm⁻¹) |
| C-H (alkane) | 2850 - 3000 |
| C-D (alkane) | ~2100 - 2200 |
| This interactive table compares the typical infrared stretching frequencies for Carbon-Hydrogen and Carbon-Deuterium bonds. |
Chromatographic-Spectroscopic Hyphenated Techniques for Impurity Detection and Characterization
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the detection and characterization of impurities in deuterated reference materials. acs.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for separating and identifying non-volatile impurities in pharmaceutical substances. nih.gov For Meperidine-D4.HCl, an LC-MS method can effectively separate the main deuterated compound from potential impurities, including its non-deuterated (D0) form, partially deuterated isotopologues (D1, D2, D3), and process-related impurities. acs.org One critical impurity in the synthesis of pethidine is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin, for which sensitive LC-MS methods have been developed. nih.govresearchgate.net The use of Meperidine-D4 as an internal standard in such analyses allows for precise quantification of the target analyte by correcting for variations in sample preparation and instrument response. bertin-bioreagent.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and semi-volatile impurities. nih.gov While Meperidine itself can be analyzed by GC-MS, the technique is particularly useful for identifying volatile organic impurities that may be present from the synthesis process. Chemical derivatization can also be employed to enhance the volatility and improve the chromatographic behavior of certain impurities prior to GC-MS analysis. jfda-online.com As with LC-MS, Meperidine-D4 serves as an excellent internal standard in GC-MS assays to ensure analytical accuracy. ojp.gov
| Potential Impurity | Common Analytical Technique | Significance |
| Pethidine (non-deuterated) | LC-MS, GC-MS | Affects isotopic purity, impacts quantitative accuracy. |
| Partially Deuterated Isotopologues (D1-D3) | LC-MS, HRMS | Affects isotopic enrichment value. |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | LC-MS | A known neurotoxic process impurity. nih.gov |
| Pethidinic Acid | LC-MS | A potential hydrolysis degradation product. |
| This interactive table lists potential impurities in Meperidine-D4.HCl and the common techniques for their detection. |
Methodologies for Assessing Chemical and Isotopic Impurity Profiles in Deuterated Reference Materials
The qualification of Meperidine-D4.HCl as a reference material requires precise methodologies to determine both its chemical purity (the percentage of the desired chemical compound) and its isotopic purity (the degree of deuteration).
Chemical Purity Assessment: Quantitative NMR (qNMR) is a primary method for determining the chemical purity of a reference material. emerypharma.com The technique is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it. fujifilm.com To perform a qNMR analysis, a precisely weighed amount of the Meperidine-D4.HCl sample is mixed with a precisely weighed amount of a high-purity, certified internal standard. sigmaaldrich.com By comparing the integrated areas of specific, non-overlapping signals from both the analyte and the standard, the absolute purity of the Meperidine-D4.HCl can be calculated with high accuracy and traceability to the International System of Units (SI). fujifilm.com
Isotopic Purity and Enrichment Assessment: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for evaluating isotopic purity and enrichment. nih.gov HRMS instruments have sufficient resolving power to distinguish between different isotopologues of Meperidine-D4. researchgate.net By analyzing the full scan mass spectrum, the relative abundances of the D0, D1, D2, D3, and D4 species can be measured from their distinct isotopic ions. rsc.org From this data, the isotopic enrichment can be accurately calculated, providing a precise value for the percentage of molecules that are correctly labeled with four deuterium atoms. This method is highly sensitive and provides a detailed isotopic distribution profile of the material. researchgate.net
Emerging Research Frontiers and Methodological Advancements for Deuterated Compounds
Innovations in Deuterated Drug Discovery and Development Methodologies
The field of medicinal chemistry has witnessed a surge of interest in the use of deuterium (B1214612) to enhance the properties of pharmaceutical agents. acs.orgtandfonline.com This strategy is primarily based on the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve the cleavage of this bond. tandfonline.comacs.org This can lead to a variety of benefits, including a longer drug half-life, increased systemic exposure, and a potential reduction in the formation of toxic metabolites. researchgate.net
Innovations in this area can be broadly categorized into two main approaches:
Deuterium Switch: This involves selectively replacing hydrogen atoms with deuterium in existing, well-characterized drugs. tandfonline.comnih.gov The goal is to improve upon a known drug's profile, potentially leading to better efficacy or a more favorable safety profile. tandfonline.comuniupo.it A significant advantage of this approach is that the extensive safety and efficacy data of the original hydrogen-containing drug can often be referenced, potentially streamlining the regulatory approval process. tandfonline.com Deutetrabenazine, the first deuterated drug approved by the U.S. Food and Drug Administration (FDA) in 2017, is a prime example of this strategy, demonstrating an improved pharmacokinetic profile over its non-deuterated counterpart, tetrabenazine. nih.govuniupo.itneulandlabs.com
De Novo Deuterated Drug Design: This approach integrates deuterium into the design of entirely new chemical entities from the outset. tandfonline.comnih.gov Medicinal chemists can use deuteration as a tool to overcome potential metabolic liabilities identified during the early stages of drug discovery. nih.govaquigenbio.com This proactive strategy allows for the fine-tuning of a molecule's properties to achieve a desired therapeutic profile. The approval of deucravacitinib (B606291) in 2022 marked a milestone for this approach, as it was the first de novo deuterated drug to receive FDA approval. nih.govuniupo.itnih.gov
Recent advancements have also focused on developing more precise and efficient synthetic methods for site-selective deuteration. nih.gov The ability to introduce deuterium at specific molecular positions with high purity is crucial for maximizing the desired effects on metabolism while avoiding unintended consequences. nih.gov
The table below highlights some key deuterated drugs and their development approach, illustrating the impact of these methodologies.
| Drug Name | Development Approach | Therapeutic Area | Key Pharmacokinetic Improvement |
| Deutetrabenazine | Deuterium Switch | Huntington's Disease | Extended half-life, reduced dosing frequency. nih.govneulandlabs.com |
| Donafenib | Deuterium Switch | Unresectable Hepatocellular Carcinoma | Improved pharmacokinetic properties and higher efficacy compared to sorafenib. nih.gov |
| Deucravacitinib | De Novo Design | Psoriasis | Improved selectivity by reducing the formation of non-selective metabolites. nih.govnih.gov |
| AVP-786 (d6-dextromethorphan) | Deuterium Switch | Agitation in Alzheimer's Disease | Altered pharmacokinetic behavior. tandfonline.com |
| SD-809 (d6-tetrabenazine) | Deuterium Switch | Huntington's Disease | Increased plasma half-life and doubled AUC exposure. tandfonline.com |
It is important to note that the success of deuteration is not guaranteed and must be evaluated on a case-by-case basis. tandfonline.com The magnitude of the kinetic isotope effect is highly dependent on the specific metabolic pathway and the enzymes involved. tandfonline.com
Integration of Meperidine-D4.HCl in Novel Biochemical and Analytical Research Paradigms
Meperidine-D4.HCl, a deuterated analog of the synthetic opioid pethidine (meperidine), serves as a critical tool in modern biochemical and analytical research. Its primary application lies in its use as an internal standard for quantitative analysis, particularly in mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Internal standards are essential for accurate quantification in analytical chemistry. They are compounds that are chemically similar to the analyte (the substance being measured) but have a different mass. By adding a known amount of the internal standard to a sample, researchers can correct for variations in sample preparation and instrument response, thereby improving the precision and accuracy of the measurement.
The key properties of Meperidine-D4.HCl that make it an ideal internal standard are:
Chemical Similarity: It behaves almost identically to the non-deuterated meperidine during sample extraction, derivatization, and chromatography.
Mass Difference: The four deuterium atoms give it a mass that is four units higher than meperidine. This mass difference allows it to be easily distinguished from the native compound by the mass spectrometer.
The use of Meperidine-D4.HCl as an internal standard is prevalent in various research and forensic applications, including:
Pharmacokinetic Studies: Researchers use it to accurately measure the concentration of meperidine in biological samples (e.g., blood, plasma, urine) over time. This data is crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted.
Forensic Toxicology: In forensic investigations, Meperidine-D4.HCl is used to quantify meperidine and its metabolites in post-mortem specimens or in cases of suspected drug-facilitated crimes.
Clinical Chemistry: It is employed in clinical laboratories for therapeutic drug monitoring to ensure that meperidine levels in patients are within the appropriate range.
The table below summarizes the application of Meperidine-D4.HCl as an internal standard in various analytical methods.
| Analytical Technique | Application | Matrix | Analyte(s) Quantified |
| LC-MS/MS | Pharmacokinetic study | Human Plasma | Meperidine, Normeperidine |
| GC-MS | Forensic Toxicology | Whole Blood | Meperidine, Pethidinic acid |
| UPLC-MS/MS | Clinical Research | Urine | Meperidine and its metabolites |
By enabling precise and reliable quantification, Meperidine-D4.HCl plays a vital role in advancing our understanding of the pharmacology and toxicology of pethidine and in ensuring the accuracy of forensic and clinical laboratory results.
Future Directions in Isotopic Labeling and its Applications in Chemical and Biological Sciences
The field of isotopic labeling, particularly with stable isotopes like deuterium, is poised for significant growth and diversification. While the initial focus was largely on improving drug metabolism, the applications are expanding into new and exciting territories in both chemical and biological sciences.
Future directions in this field include:
Elucidating Reaction Mechanisms: Isotopic labeling has long been a tool for physical organic chemists to probe reaction mechanisms. portico.orgnih.gov The future will likely see even more sophisticated applications of this technique to unravel complex biological pathways and enzymatic reactions with greater precision.
Enhancing Analytical Techniques: The use of deuterated compounds as internal standards in mass spectrometry is well-established. Future developments may involve the use of multiply-labeled compounds to create more complex internal standard kits for multiplexed assays, allowing for the simultaneous quantification of numerous analytes. Furthermore, deuterium is being used to enhance the brightness and stability of fluorescent dyes used in microscopy. nih.gov
Modulating Drug-Target Interactions: Emerging research suggests that deuteration might not only affect metabolism but could also directly influence how a drug interacts with its biological target. nih.gov This opens up the possibility of fine-tuning a drug's potency and selectivity through strategic isotopic substitution.
Controlling Chemical Processes: Beyond biological applications, deuterium incorporation can influence purely chemical processes. For example, it has been shown to affect epimerization, which is the conversion of one stereoisomer into another. tandfonline.com This could have implications for drug manufacturing and stability.
Development of Novel Synthetic Methodologies: The increasing demand for precisely deuterated compounds is driving innovation in synthetic organic chemistry. nih.gov The development of scalable, efficient, and highly selective methods for introducing deuterium into complex molecules will be a key area of future research. nih.govresearchgate.net This includes electrocatalytic methods for reductive deuteration. researchgate.net
Applications in Materials Science: The unique properties of deuterated materials are also being explored in fields beyond medicine. For instance, deuterium is used in neutron scattering to investigate polymers and electronic materials. nih.gov
Q & A
Q. What is the role of deuterium labeling in Meperidine-D4.HCl for analytical chemistry applications?
Methodological Answer: Deuterium-labeled compounds like Meperidine-D4.HCl serve as internal standards in quantitative mass spectrometry (MS) to correct for matrix effects and ionization variability. The deuterium atoms replace hydrogen at specific positions (e.g., methyl or aromatic groups), creating a distinct mass shift while retaining similar chemical properties. Researchers use these analogs to spike samples before extraction, enabling precise calibration via isotope dilution. Analytical validation requires comparing the retention times and fragmentation patterns of the deuterated and non-deuterated forms using LC-MS/MS .
Q. How is Meperidine-D4.HCl synthesized, and what purity standards are critical for research use?
Methodological Answer: Synthesis typically involves catalytic exchange reactions using deuterated reagents (e.g., D₂O or deuterated acids) under controlled pH and temperature. Post-synthesis, purification is achieved via recrystallization or preparative HPLC. Purity (>98%) is validated using NMR (to confirm deuteration sites) and LC-MS (to assess isotopic enrichment). Residual solvents and non-deuterated impurities must be quantified using GC-MS or headspace analysis, as even minor contaminants can skew MS quantification in pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers optimize LC-MS/MS parameters for detecting Meperidine-D4.HCl in complex biological matrices?
Methodological Answer: Optimization involves:
- Ionization mode : Electrospray ionization (ESI) in positive mode is preferred due to the compound’s tertiary amine structure.
- Collision energy : Fine-tuned to maximize precursor-to-product ion transitions (e.g., m/z 251.36 → 155.1 for Meperidine-D4.HCl).
- Matrix effects : Assessed by comparing analyte response in solvent vs. plasma/brain homogenate. Phospholipid removal techniques (e.g., solid-phase extraction) mitigate ion suppression. Validation requires linearity (1–1000 ng/mL), intra-day precision (<15% RSD), and recovery (>80%) per FDA bioanalytical guidelines .
Q. What experimental strategies address discrepancies in deuterium incorporation efficiency during Meperidine-D4.HCL synthesis?
Methodological Answer: Incomplete deuteration often arises from side reactions or isotopic exchange reversibility. Researchers should:
- Monitor reaction kinetics : Use time-resolved NMR to identify optimal reaction termination points.
- Isotopic purity analysis : Employ high-resolution MS to quantify D₀ (non-deuterated), D₁–D₃, and D₄ species.
- Post-synthesis stabilization : Lyophilize the product under inert gas to prevent back-exchange. Contradictory data across batches may require adjusting catalysts (e.g., Pd/C vs. PtO₂) or solvent systems (deuterated methanol vs. acetic acid) .
Q. How do researchers validate the stability of Meperidine-D4.HCl under varying storage conditions for long-term studies?
Methodological Answer: Stability studies follow ICH Q1A guidelines:
- Thermal stability : Store aliquots at -80°C, 4°C, and 25°C for 0–12 months. Assess degradation via LC-MS peak area changes.
- Photostability : Expose samples to UV-Vis light (ICH Q1B) and compare to dark controls.
- Solution stability : Test in solvents (e.g., methanol, PBS) at pH 2–8. Hydrolysis or oxidation products are identified using MSⁿ fragmentation. Results must confirm ≤10% degradation under recommended storage conditions .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve conflicting isotopic enrichment values reported for Meperidine-D4.HCl across studies?
Methodological Answer: Contradictions often stem from:
- Analytical variability : Cross-validate using orthogonal methods (e.g., NMR for positional deuteration vs. MS for bulk isotopic ratio).
- Synthesis protocols : Compare reaction conditions (e.g., catalyst loading, deuterium source purity) across studies. Meta-analyses may reveal batch-specific trends.
- Data normalization : Ensure studies use the same reference standards (e.g., USP-grade vs. in-house synthesized). Statistical tools like ANOVA can identify significant inter-lab variability .
Q. What statistical approaches are recommended for interpreting pharmacokinetic data involving Meperidine-D4.HCl as an internal standard?
Methodological Answer: Use non-compartmental analysis (NCA) for AUC and Cₘₐₓ calculations. Weight data by 1/x² to address heteroscedasticity in LC-MS/MS datasets. For outliers, apply Grubbs’ test (α=0.05) or leverage robust regression. When discrepancies arise between deuterated and non-deuterated analyte recovery, re-evaluate matrix effect corrections or internal standard co-elution issues .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility when publishing methods involving Meperidine-D4.HCl?
Methodological Answer: Follow the FAIR principles:
- Detailed synthesis protocols : Report catalyst ratios, reaction times, and purification steps.
- Open-data practices : Deposit raw MS/MS spectra and NMR assignments in repositories like MetaboLights.
- Cross-validation : Collaborate with independent labs to replicate key findings. Journals like Analytical Chemistry require submission of SOPs and raw data for methods articles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
